4-Chloro-3-fluoro-4'-iodobenzophenone
Overview
Description
4-Chloro-3-fluoro-4’-iodobenzophenone: is an organic compound with the molecular formula C13H7ClFIO and a molecular weight of 360.55 g/mol . This compound is characterized by the presence of chloro, fluoro, and iodo substituents on the benzophenone structure, making it a polyhalogenated aromatic ketone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-4’-iodobenzophenone typically involves the halogenation of benzophenone derivatives. One common method is the Suzuki-Miyaura coupling reaction , where a boronic acid derivative reacts with a halogenated benzophenone in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of 4-Chloro-3-fluoro-4’-iodobenzophenone may involve large-scale halogenation processes using chlorinating, fluorinating, and iodinating agents. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoro-4’-iodobenzophenone undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The halogen atoms (Cl, F, I) can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The carbonyl group in the benzophenone structure can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products Formed:
Substitution products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation products: Carboxylic acids or esters.
Reduction products: Alcohols or alkanes.
Scientific Research Applications
4-Chloro-3-fluoro-4’-iodobenzophenone has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-4’-iodobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen substituents can enhance its binding affinity to specific proteins, potentially inhibiting or modulating their activity . The carbonyl group in the benzophenone structure can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity .
Comparison with Similar Compounds
3-Chloro-4-fluoroiodobenzene: A polyhalobenzene with similar halogen substituents but lacking the carbonyl group.
4-Chloro-3-fluorobenzophenone: Similar structure but without the iodine substituent.
4-Iodo-3-fluorobenzophenone: Similar structure but without the chlorine substituent.
Uniqueness: 4-Chloro-3-fluoro-4’-iodobenzophenone is unique due to the presence of all three halogen atoms (Cl, F, I) on the benzophenone structure, which can significantly influence its reactivity and binding properties . This combination of substituents makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(4-iodophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFIO/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSOLHLJBCYEQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFIO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236197 | |
Record name | (4-Chloro-3-fluorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-71-4 | |
Record name | (4-Chloro-3-fluorophenyl)(4-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3-fluorophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.